molecular formula C21H32N4O2S B3809207 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine

1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine

Cat. No.: B3809207
M. Wt: 404.6 g/mol
InChI Key: RTJKHVWQVGBSRS-UHFFFAOYSA-N
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Description

1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine, also known as BIS-1, is a chemical compound that has gained significant attention due to its potential therapeutic applications. It belongs to the class of imidazole-based compounds and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The mechanism of action of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways involved in inflammation, pain, and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune response. Moreover, this compound has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. Several studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduces the expression of pain-related genes, such as TRPV1 and Nav1.7. Moreover, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells by modulating various signaling pathways involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine has several advantages for lab experiments, including its high purity, high yield, and well-defined chemical structure. Moreover, this compound has been shown to exhibit potent biological activities at relatively low concentrations, which makes it an ideal candidate for further investigation. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and administration of this compound in lab experiments.

Future Directions

There are several future directions for the investigation of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine, including its potential therapeutic applications in various diseases, such as cancer, inflammation, and pain. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of novel derivatives of this compound with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.

Scientific Research Applications

1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several scientific studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of pain-related genes. Moreover, this compound has been shown to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.

Properties

IUPAC Name

1-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2S/c1-4-23-10-12-24(13-11-23)16-20-14-22-21(28(26,27)17-18(2)3)25(20)15-19-8-6-5-7-9-19/h5-9,14,18H,4,10-13,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJKHVWQVGBSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine
Reactant of Route 3
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine
Reactant of Route 4
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine
Reactant of Route 5
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine
Reactant of Route 6
Reactant of Route 6
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine

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